Ethyl 1-acetamidocyclopentane-1-carboxylate
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Overview
Description
Ethyl 1-acetamidocyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetamidocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate and acetamide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through esterification and amidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetamidocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-acetamidocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-acetamidocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 1-acetamidocyclopentane-1-carboxylate can be compared with other cyclopentane derivatives, such as:
Cyclopentanone: A simpler ketone derivative of cyclopentane.
Cyclopentane carboxylic acid: A carboxylic acid derivative.
Cyclopentane amide: An amide derivative.
The uniqueness of this compound lies in its combination of ester and amide functional groups, which confer specific reactivity and potential biological activity.
Properties
CAS No. |
4896-13-3 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 1-acetamidocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)10(11-8(2)12)6-4-5-7-10/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
BDQFGQNSGAVHRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)NC(=O)C |
Origin of Product |
United States |
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